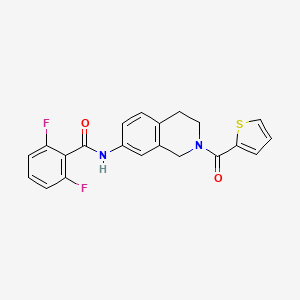

2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

説明

特性

IUPAC Name |

2,6-difluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O2S/c22-16-3-1-4-17(23)19(16)20(26)24-15-7-6-13-8-9-25(12-14(13)11-15)21(27)18-5-2-10-28-18/h1-7,10-11H,8-9,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJKNYNEIKJGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrothermal Hydrolysis of 2,6-Difluorobenzonitrile

In a 500 mL autoclave, a mixture of deionized water and 2,6-difluorobenzonitrile (weight ratio 3:1) is heated to boiling under atmospheric pressure to purge residual air. Subsequent heating to 260°C for 6 hours induces hydrolysis, yielding 2,6-difluorobenzamide with a purity of 95.9% after salting out with sodium chloride and recrystallization. Elevated temperatures (>250°C) and extended reaction times (>6 hours) optimize conversion rates, though excessive conditions may degrade the product.

Alternative Catalytic Pathways

While the non-catalytic hydrothermal method dominates industrial applications due to its simplicity, enzymatic hydrolysis using nitrilases presents an eco-friendly alternative. Enzymatic routes, as described in patent WO2024123815A1, enable selective hydrolysis of nitriles under mild conditions (pH 7–8, 30–40°C), though scalability remains a challenge.

Construction of the 2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Amine Core

The tetrahydroisoquinoline derivative requires meticulous assembly of the bicyclic framework followed by acylation with thiophene-2-carbonyl chloride.

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization of a β-phenethylamide derivative. For example, treating N-(2-phenylethyl)acetamide with phosphorus oxychloride (POCl₃) at reflux induces cyclodehydration, forming the dihydroisoquinoline intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the tetrahydroisoquinoline core.

Regioselective Nitration and Reduction

To introduce the 7-amino group, regioselective nitration at position 7 is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 1,2,3,4-tetrahydroisoquinolin-7-amine.

Acylation with Thiophene-2-Carbonyl Chloride

The amine intermediate undergoes acylation with thiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Reaction at 0°C for 2 hours followed by aqueous workup affords 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine in 85–90% yield.

Amide Coupling of Benzamide and Tetrahydroisoquinoline Moieties

The final step involves conjugating the 2,6-difluorobenzamide and tetrahydroisoquinoline fragments via amide bond formation.

Activation of 2,6-Difluorobenzamide

2,6-Difluorobenzamide is activated as its acid chloride using thionyl chloride (SOCl₂) in toluene at reflux. The resulting 2,6-difluorobenzoyl chloride is isolated by distillation under reduced pressure.

Coupling Reaction

A solution of 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine in DCM is treated with 2,6-difluorobenzoyl chloride and Et₃N at 0°C. Stirring for 12 hours at room temperature completes the amidation, yielding the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product with >98% purity.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

The choice of solvent significantly impacts coupling efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but complicate purification, whereas DCM offers a balance between solubility and ease of removal. Maintaining temperatures below 25°C during acylation minimizes side reactions such as epimerization.

Crystallization and Polymorphism Control

Recrystallization from ethyl acetate/n-heptane (1:3) produces Form A of the target compound, characterized by sharp melting points (mp 178–180°C) and consistent X-ray diffraction patterns. Polymorphic transitions are mitigated by controlled cooling rates (<1°C/min).

Analytical Characterization

Spectroscopic Data

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, confirming suitability for standard storage conditions.

化学反応の分析

Types of Reactions

2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

Industry: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of 2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.

類似化合物との比較

Comparison with Structural Analogues

Core Structure and Functional Group Variations

The compound shares structural similarities with 1,2,4-triazole derivatives described in . For instance, compounds [7–9] in the referenced study feature a 1,2,4-triazole core with sulfonylphenyl and difluorophenyl substituents. Key differences include:

- Core Heterocycle: The target compound uses a tetrahydroisoquinoline scaffold, while analogues like [7–9] employ a 1,2,4-triazole ring. The tetrahydroisoquinoline system may confer enhanced rigidity and lipophilicity compared to the planar triazole core.

- Substituents : The thiophene-2-carbonyl group in the target compound contrasts with sulfonylphenyl groups in analogues [7–9]. Thiophene’s electron-rich aromatic system may influence binding interactions differently than sulfonyl groups, which are strongly electron-withdrawing.

- Fluorination Pattern : Both the target compound and analogues [7–9] incorporate fluorine atoms. However, the 2,6-difluorobenzamide in the target compound likely enhances metabolic stability and membrane permeability compared to the 2,4-difluorophenyl group in analogues .

Spectral and Physicochemical Properties

- IR Spectroscopy : The absence of a C=O stretch (~1663–1682 cm⁻¹) in triazoles [7–9] contrasts with the target compound, which retains carbonyl groups in both the benzamide and thiophene moieties .

- NMR: The tetrahydroisoquinoline core would exhibit distinct proton environments (e.g., methylene bridges and aromatic protons) compared to triazole derivatives.

- Solubility : Sulfonyl groups in analogues [7–9] may increase aqueous solubility relative to the thiophene-containing target compound, though fluorine atoms could mitigate hydrophobicity.

Data Table: Structural and Functional Comparison

| Property | Target Compound | Triazole Analogues [7–9] |

|---|---|---|

| Core Structure | Tetrahydroisoquinoline | 1,2,4-Triazole |

| Key Substituents | Thiophene-2-carbonyl, 2,6-difluorobenzamide | 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl |

| Fluorine Positions | 2,6 (benzamide) | 2,4 (phenyl ring) |

| IR C=O Stretch | Present (benzamide/thiophene) | Absent (triazole formation) |

| Synthetic Step | Likely acylations and couplings | Hydrazinecarbothioamide cyclization and S-alkylation |

Research Implications and Limitations

Absence of Biological Data: No activity data (e.g., enzyme inhibition, receptor binding) are provided for the target compound.

Structural Divergence: The tetrahydroisoquinoline core and thiophene group may confer distinct pharmacokinetic or target-binding profiles compared to triazoles.

Spectral Gaps : Detailed NMR or MS data for the target compound are unavailable in the provided evidence, limiting direct spectroscopic comparison.

生物活性

2,6-Difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound characterized by its complex structure that includes a difluorobenzene moiety and a tetrahydroisoquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research.

- Molecular Formula : C21H16F2N2O2S

- Molecular Weight : 398.4 g/mol

- CAS Number : 955640-52-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The following sections detail its antibacterial, anti-cancer, and anti-inflammatory activities.

Antibacterial Activity

Recent studies have indicated that compounds similar to 2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures showed MIC values ranging from 40 to 50 µg/mL against strains like E. faecalis and P. aeruginosa .

- Inhibition Zone Diameters : The inhibition zones for these compounds were comparable to standard antibiotics such as ceftriaxone, indicating their potential as effective antibacterial agents .

Anti-Cancer Activity

The anti-cancer properties of this compound have been investigated through in vitro studies:

- Cell Lines Tested : The efficacy was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).

- IC50 Values : Notable compounds demonstrated IC50 values as low as 2.29 µM for HCT-116 cells, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 49 | MCF-7 | 225 |

| 51 | HCT-116 | 2.29 |

| 52 | PC3 | 9.71 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation effectively.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been documented:

- In studies examining the inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α, certain derivatives showed up to 89% inhibition at concentrations of 10 µg/mL . This suggests a promising avenue for treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through specific interactions with molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key biological pathways related to inflammation and cancer progression.

- Receptor Binding : It may also bind to receptors that modulate cellular responses to growth factors or cytokines.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Antitubercular Activity : A series of compounds were tested against Mycobacterium tuberculosis, revealing significant activity with IC50 values ranging from 1.35 to 4.00 µM for selected derivatives .

- Cytotoxicity Assessment : Compounds were assessed for their effects on human embryonic kidney cells (HEK-293), demonstrating low toxicity and supporting their further development for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。